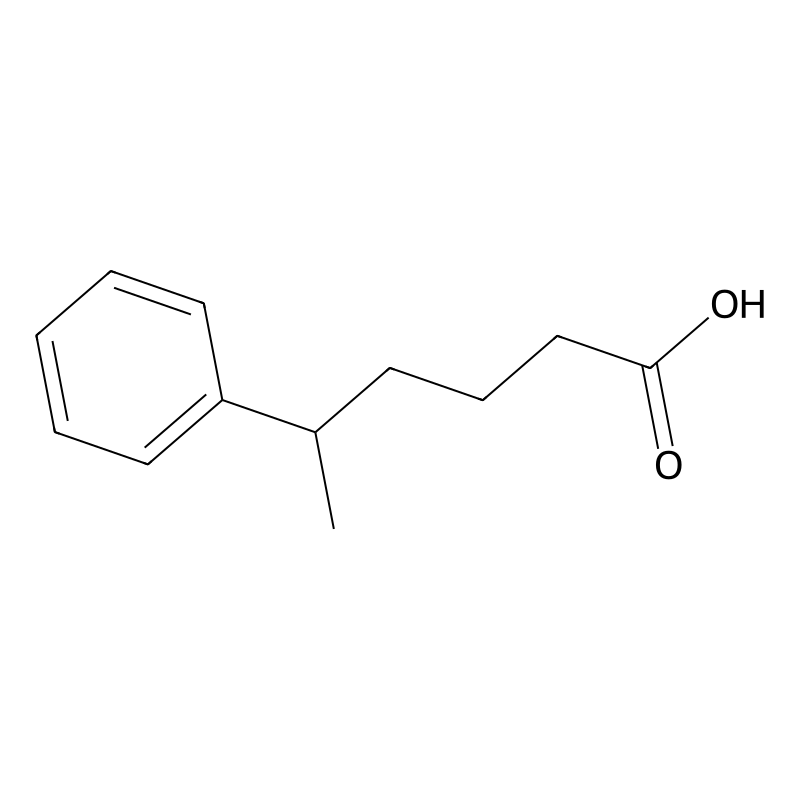

5-phenylhexanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fabrication of Liquid Scintillators Loaded with 6-Phenylhexanoic Acid-Modified ZrO2 Nanoparticles for Observation of Neutrinoless Double Beta Decay

Specific Scientific Field: Nuclear and Particle Physics

Summary of the Application: The observation of neutrinoless double beta decay is an important issue in nuclear and particle physics.

Methods of Application or Experimental Procedures: In this work, 6-phenylhexanoic acid-modified ZrO2 nanoparticles, which contain 96Zr as the target isotope, were synthesized under sub/supercritical hydrothermal conditions.

Results or Outcomes: Performing the synthesis at 250 and 300 °C resulted in the formation of nanoparticles with smaller particle sizes and higher surface modification densities than those prepared at 350 and 400 °C. The liquid scintillator was transparent to the scintillation wavelength, and a clear scintillation peak was confirmed by X-ray-induced radioluminescence spectroscopy.

5-Phenylhexanoic acid is an organic compound classified as a medium-chain fatty acid. Its chemical formula is and it has a molecular weight of approximately 192.25 g/mol. The compound features a phenyl group attached to a hexanoic acid backbone, making it structurally distinct among fatty acids. It is also known by several synonyms, including benzenehexanoic acid and 6-phenylhexanoic acid, and has the CAS number 5581-75-9 .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Follow proper disposal procedures for organic waste.

- Esterification: Reacting with alcohols to form esters.

- Reduction: Converting the carboxylic acid group to an alcohol using reducing agents.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form smaller aliphatic compounds.

The compound's reactivity largely stems from the presence of its carboxylic acid functional group, which can participate in nucleophilic acyl substitution reactions .

While specific biological activities of 5-phenylhexanoic acid are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, fatty acids are known to play roles in cellular signaling and metabolism. The presence of the phenyl group may also impart unique interactions with biological targets, potentially influencing metabolic pathways or enzyme activities .

5-Phenylhexanoic acid can be synthesized through several methods, including:

- Oxidation of Benzylic Alcohols: This involves converting benzylic alcohols into aldehydes followed by further reactions to yield the desired fatty acid.

- Fission of Aldehydes: Subsequent reactions can involve breaking down larger aldehydes to achieve the hexanoic structure with a phenyl substituent .

These synthetic routes highlight the compound's versatility in organic synthesis, particularly in creating derivatives that may have specialized applications.

The applications of 5-phenylhexanoic acid are primarily in research and industrial settings. It can serve as:

- Intermediate in Organic Synthesis: Used in the production of various chemical compounds.

- Potential Pharmaceutical Agent: Due to its structural properties, it may be investigated for biological activity or as a precursor for drug development.

5-Phenylhexanoic acid shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 5-Phenylpentanoic Acid | 178.23 g/mol | Shorter carbon chain than 5-phenylhexanoic acid; similar aromatic structure. | |

| 6-Phenylhexanoic Acid | 192.25 g/mol | Identical formula but different position of the phenyl group; may exhibit different reactivity. | |

| Phenylacetic Acid | 150.18 g/mol | Smaller structure; used in pharmaceuticals; less complex than 5-phenylhexanoic acid. |

These comparisons illustrate how slight variations in structure can influence the properties and potential applications of these compounds .

The study of aryl-substituted fatty acids emerged in the mid-20th century alongside developments in steroid and prostaglandin chemistry. Early work focused on understanding how aromatic moieties influence the physical properties and metabolic stability of fatty acid chains. A pivotal 1975 study demonstrated that phenyl groups at specific positions could dramatically alter melting points and solubility profiles compared to unsubstituted analogs. By the 1990s, synthetic methods for 5-phenylhexanoic acid precursors, such as 5-phenyl-2-pentenoic acid, were optimized using Knoevenagel condensations of 3-phenylpropanal with malonic acid. These advances laid the groundwork for investigating the compound's unique electronic configuration, where the phenyl ring induces steric hindrance while enabling π-π interactions in supramolecular assemblies.

Significance in Organic Chemistry

5-Phenylhexanoic acid serves as a versatile building block in organic synthesis due to its bifunctional nature:

The electron-withdrawing phenyl group enhances the acidity of the carboxylic proton compared to hexanoic acid (pKa ≈ 4.9), enabling selective deprotonation in multicomponent reactions. Recent patents disclose its use in synthesizing cholesterol absorption inhibitors, leveraging its ability to mimic sterol side chains in molecular recognition processes.

Taxonomic Classification within Medium-Chain Fatty Acid Derivatives

As a C6 carboxylic acid with a C6 aryl substituent, 5-phenylhexanoic acid occupies a distinct niche:

- Chain length: Medium-chain (6 carbons)

- Substituent type: Aromatic (phenyl)

- Biosynthetic precursor: Absent in natural systems; exclusively synthetic

This classification distinguishes it from short-chain analogs like 5-phenylvaleric acid (C₁₁H₁₄O₂) and longer-chain homologs such as 7-phenylheptanoic acid. The even-numbered carbon chain facilitates crystallization, with X-ray diffraction studies revealing a tilted phenyl ring orientation relative to the carboxylic acid group.

Research Evolution and Current Academic Interest

Modern investigations focus on three key areas:

- Catalytic asymmetric synthesis: Developing enantioselective routes to access (R)- and (S)-5-phenylhexanoic acid for chiral drug intermediates.

- Biological activity screening: While direct studies are limited, structural analogs exhibit mitochondrial uncoupling activity via protonophoric cycles, suggesting potential metabolic applications.

- Materials science: Incorporation into liquid crystals and polymers, exploiting the phenyl group's rigidity to modulate thermal stability.

A 2025 PubChem update highlights renewed interest in its NMR spectral properties, particularly the deshielded methylene protons adjacent to the phenyl group (δ 2.4–2.6 ppm). Collaborative efforts between synthetic chemists and computational researchers aim to predict its reactivity using machine learning models trained on analogous aryl-fatty acids.

The carboxylate formation of 5-phenylhexanoic acid represents a fundamental acid-base equilibrium process that forms the foundation for many subsequent transformations. The mechanism involves the deprotonation of the carboxyl group through interaction with bases, leading to the formation of the conjugate base carboxylate anion.

Deprotonation Equilibrium

The carboxylate formation from 5-phenylhexanoic acid follows the general mechanism of carboxylic acid deprotonation. The process begins with the interaction between the carboxyl group and a base, typically involving water or hydroxide ions as the proton acceptor [1]. The reaction can be represented as an equilibrium:

5-phenylhexanoic acid + H₂O ⇌ 5-phenylhexanoate⁻ + H₃O⁺

The equilibrium constant for this reaction is governed by the pKa of 5-phenylhexanoic acid, which is estimated to be approximately 4.8 . This value is slightly lower than that of simple hexanoic acid due to the electron-withdrawing effect of the phenyl group, which stabilizes the carboxylate anion through inductive effects.

Resonance Stabilization

The carboxylate anion formed from 5-phenylhexanoic acid benefits from significant resonance stabilization. The negative charge is delocalized between the two oxygen atoms of the carboxylate group, with the resonance structures showing equivalent carbon-oxygen bond lengths [3]. This delocalization substantially reduces the basicity of the carboxylate compared to alkoxide ions, explaining why carboxylic acids are much stronger acids than alcohols.

The presence of the phenyl group at the 5-position provides additional stabilization through its electron-withdrawing inductive effect, transmitted through the alkyl chain. While this effect is attenuated by the distance of four methylene units, it still contributes to the overall acidity enhancement compared to unsubstituted hexanoic acid.

Kinetic and Thermodynamic Considerations

The deprotonation of 5-phenylhexanoic acid follows typical carboxylic acid behavior, with the rate of proton transfer being diffusion-controlled in aqueous solution [4]. The reaction is highly exothermic when strong bases such as sodium hydroxide are employed, proceeding essentially to completion:

5-phenylhexanoic acid + NaOH → 5-phenylhexanoate Na⁺ + H₂O

The thermodynamic favorability of this reaction drives the equilibrium strongly toward carboxylate formation, making it an irreversible process under normal conditions [3].

Esterification Reaction Pathways

The esterification of 5-phenylhexanoic acid follows the well-established Fischer esterification mechanism, representing a classic example of nucleophilic acyl substitution under acidic conditions. This process involves the conversion of the carboxylic acid to its corresponding ester through reaction with alcohols.

Fischer Esterification Mechanism

The Fischer esterification of 5-phenylhexanoic acid proceeds through a six-step mechanism that can be remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [5]. The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Step 1: Protonation of Carbonyl

The acid catalyst protonates the carbonyl oxygen of 5-phenylhexanoic acid, creating a resonance-stabilized oxonium ion. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [5].

Step 2: Nucleophilic Addition

The alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, with the alcohol oxygen forming a new bond to the carbonyl carbon while the carbonyl double bond breaks [6].

Step 3-4: Proton Transfer

A series of proton transfers occur to convert the poor leaving group (OH⁻) into a better leaving group (H₂O). The alcohol oxygen is deprotonated while the hydroxyl group is protonated, facilitated by the acidic reaction medium [5].

Step 5: Elimination

Water is eliminated from the tetrahedral intermediate, reforming the carbonyl double bond and generating the protonated ester [7].

Step 6: Deprotonation

The final step involves deprotonation of the protonated ester to yield the neutral ester product and regenerate the acid catalyst [5].

Equilibrium Control and Optimization

The Fischer esterification is a reversible reaction, and achieving high yields requires careful control of reaction conditions. The equilibrium can be driven toward ester formation through several strategies [7]:

- Excess Alcohol: Using the alcohol as both reagent and solvent ensures a large excess, favoring forward reaction

- Water Removal: Continuous removal of water through azeotropic distillation or molecular sieves

- Temperature Control: Elevated temperatures (60-110°C) increase reaction rates while maintaining selectivity

Alternative Esterification Pathways

Recent computational studies have proposed alternative mechanistic pathways for acid-catalyzed esterification. Density functional theory calculations suggest that the process may involve acylium ion intermediates formed through a trimolecular reaction [8]. This mechanism proposes that the rate-controlling step involves protonation of the carboxyl oxygen (activation energy 4-10 kcal/mol), followed by spontaneous reaction with two alcohol molecules.

For 5-phenylhexanoic acid, this alternative mechanism would involve the formation of a 5-phenylhexanoyl cation intermediate, which then reacts with alcohol molecules to form the ester product [9]. This pathway may be particularly relevant for sterically hindered or electronically deactivated carboxylic acids.

Cyclodehydration to Form Cyclic Derivatives

The cyclodehydration of 5-phenylhexanoic acid represents an important pathway for the formation of cyclic derivatives, particularly lactones and related heterocyclic structures. This transformation involves intramolecular cyclization with concomitant loss of water, leading to the formation of five-, six-, or seven-membered rings depending on the reaction conditions and catalysts employed.

Lactonization Mechanisms

The formation of lactones from 5-phenylhexanoic acid can occur through several distinct mechanistic pathways. The most common approach involves intramolecular nucleophilic attack by the carboxyl oxygen on an activated carbon center within the same molecule.

Intramolecular Cyclization Pathway

Recent advances in palladium-catalyzed lactonization have enabled direct conversion of aliphatic carboxylic acids to lactones through carbon-hydrogen activation [10]. For 5-phenylhexanoic acid, this process would involve selective activation of methylene carbon-hydrogen bonds, followed by intramolecular cyclization through carbon-oxygen bond formation.

The mechanism typically proceeds through formation of a palladacycle intermediate, where the palladium center coordinates to both the carboxylate oxygen and the target carbon-hydrogen bond. Subsequent reductive elimination forms the carbon-oxygen bond, creating the lactone ring while regenerating the palladium catalyst [10].

Acid-Catalyzed Cyclodehydration

Under acidic conditions, 5-phenylhexanoic acid can undergo cyclodehydration through protonation of the carboxyl group, followed by intramolecular nucleophilic attack. This pathway is particularly effective when the substrate contains additional functional groups that can facilitate cyclization [11].

The reaction typically requires elevated temperatures and strong acid catalysts such as polyphosphoric acid or sulfuric acid. The mechanism involves protonation of the carboxyl oxygen, creation of a better leaving group, and subsequent intramolecular cyclization with elimination of water [12].

Heteropoly Acid-Catalyzed Cyclodehydration

Heteropoly acids, particularly tungstophosphoric acid (H₃PW₁₂O₄₀), have emerged as effective catalysts for the cyclodehydration of carboxylic acids and related compounds [11]. These catalysts offer several advantages including high selectivity, mild reaction conditions, and environmental compatibility.

For 5-phenylhexanoic acid derivatives containing additional hydroxyl groups, heteropoly acid catalysis can facilitate the formation of cyclic ethers through simultaneous cyclization and dehydration [13]. The reaction conditions typically involve heating the substrate with the heteropoly acid catalyst at temperatures of 100-150°C under nitrogen atmosphere.

Ring Size Selectivity

The cyclodehydration of 5-phenylhexanoic acid can potentially lead to different ring sizes depending on the reaction conditions and the specific cyclization pathway employed. Baldwin's rules predict that 5-exo-trig cyclizations are favored over 6-endo-trig processes, suggesting that five-membered lactones would be preferred products [14].

However, the presence of the phenyl group at the 5-position may influence the cyclization selectivity through conformational effects and electronic interactions. The phenyl group can participate in stabilizing certain transition states through aromatic interactions, potentially altering the normal ring-size preferences [15].

Coordination Chemistry with Metal Substrates

The coordination chemistry of 5-phenylhexanoic acid with metal substrates represents a diverse and structurally rich area of organometallic chemistry. The carboxylate functionality provides multiple coordination modes, while the phenyl group offers additional π-interaction possibilities, leading to complex supramolecular architectures.

Carboxylate Coordination Modes

The carboxylate group of 5-phenylhexanoic acid can adopt various coordination modes when interacting with metal centers. These modes are classified using the κ-notation system, which describes the number and type of atoms involved in metal coordination [16].

Monodentate Coordination (κ¹-O)

In the monodentate mode, the carboxylate binds through a single oxygen atom to the metal center. This coordination mode is common in aqueous systems and with metals that prefer high coordination numbers. The 5-phenylhexanoate ligand acts as an X-type ligand, contributing one electron to the metal center [17].

Bidentate Coordination (κ²-O,O)

The bidentate coordination mode involves both carboxylate oxygens binding to the same metal center, forming a chelate ring. This mode is particularly common in dimetal tetracarboxylate complexes, where the carboxylate acts as an L-X type ligand contributing three electrons [16].

Bridging Coordination Modes

Several bridging modes are possible, including μ-η¹:η¹, μ-η²:η¹, and μ-η²:η² configurations. These modes are prevalent in polynuclear complexes and coordination polymers, where the carboxylate groups connect multiple metal centers [17].

Phenyl Group Interactions

The phenyl group at the 5-position of the hexanoic acid chain can participate in secondary interactions that influence the overall coordination geometry and stability of metal complexes. These interactions include:

π-π Stacking

Intermolecular π-π stacking between phenyl groups can lead to the formation of extended supramolecular architectures. These interactions are particularly important in the solid state, where they can direct the overall crystal packing [18].

Cation-π Interactions

Metal cations can interact with the π-electron density of the phenyl ring, providing additional stabilization to the coordination complex. This interaction is particularly relevant for alkali and alkaline earth metal complexes [19].

Hydrogen Bonding

The phenyl ring can participate in weak hydrogen bonding interactions with coordinated water molecules or other ligands, contributing to the overall stability of the coordination sphere [20].

Specific Metal Complex Types

Transition Metal Complexes

Transition metals such as copper, nickel, and zinc readily form complexes with 5-phenylhexanoate ligands. These complexes often adopt octahedral or square planar geometries, depending on the metal's preferred coordination environment [17].

Common examples include:

- [M(5-phenylhexanoate)₂(H₂O)₄] (M = Ni, Co, Mn)

- [M₂(5-phenylhexanoate)₄] (dimetal tetracarboxylate structure)

- [M(5-phenylhexanoate)₂(L)₂] (mixed ligand complexes)

Alkaline Earth Metal Complexes

Alkaline earth metals form coordination complexes with 5-phenylhexanoate that often involve extensive hydrogen bonding networks. These complexes typically feature high coordination numbers and bridging carboxylate ligands [21].

Coordination Polymers

The bifunctional nature of 5-phenylhexanoic acid makes it suitable for constructing coordination polymers and metal-organic frameworks. The carboxylate groups provide metal coordination sites, while the phenyl group can participate in π-π stacking interactions that direct the polymer architecture [19].

Radical-Mediated Transformations

The radical-mediated transformations of 5-phenylhexanoic acid encompass a diverse array of reactions that proceed through radical intermediates, offering unique synthetic opportunities for functionalization and bond formation. These transformations have gained significant attention due to their mild reaction conditions and excellent functional group tolerance.

Decarboxylative Radical Reactions

Decarboxylative Protonation

The decarboxylative protonation of 5-phenylhexanoic acid represents an effective method for the removal of carboxyl groups while replacing them with hydrogen atoms. This transformation proceeds through the initial formation of a carboxyl radical, followed by rapid decarboxylation to generate an alkyl radical intermediate [22].

The mechanism involves the oxidation of the carboxylate anion to form the corresponding carboxyl radical. This radical is thermodynamically unstable and rapidly loses carbon dioxide to form the 5-phenylhexyl radical. The alkyl radical subsequently abstracts a hydrogen atom from the reaction medium, typically water or a hydrogen donor, to form 5-phenylhexane [22].

Recent developments in iron-catalyzed decarboxylative protonation have demonstrated that carboxylic acids can be directly converted to their corresponding alkanes using iron catalysts in combination with thiol hydrogen donors under visible light irradiation [22]. This method offers excellent deuterium incorporation efficiency when D₂O is used as the hydrogen source.

Photocatalytic Decarboxylation

Photocatalytic decarboxylation of 5-phenylhexanoic acid can be achieved using visible light photocatalysis with acridinium-based photocatalysts. The mechanism involves single-electron oxidation of the carboxylate to form a carboxyl radical, which spontaneously decarboxylates to generate the alkyl radical [23].

The high reduction potential required for carboxylate oxidation (typically >1.8 V vs. SCE) necessitates the use of strong oxidizing photocatalysts. However, this approach offers excellent functional group tolerance and can accommodate a wide range of substitution patterns [23].

Radical Addition Reactions

Addition to Alkenes

The 5-phenylhexyl radical generated through decarboxylation can undergo addition reactions with alkenes to form new carbon-carbon bonds. This transformation follows the typical radical addition mechanism, with the alkyl radical adding to the electron-rich double bond to form a new carbon-centered radical [24].

The regioselectivity of radical addition is governed by the stability of the resulting radical intermediate. Addition typically occurs at the less substituted carbon of the alkene, generating the more stable secondary or tertiary radical [25].

Atom Transfer Reactions

Hydrogen atom transfer (HAT) reactions represent another important class of radical transformations for 5-phenylhexanoic acid derivatives. These reactions can be initiated through photocatalytic methods using photoactivated ketone catalysts [26].

The HAT mechanism involves the selective abstraction of hydrogen atoms from the carboxyl OH bond, generating carboxyl radicals that can undergo further transformations. This approach has been successfully applied to the direct decarboxylative functionalization of aliphatic carboxylic acids with high functional group tolerance [26].

Radical Coupling Reactions

Intermolecular Radical Coupling

The radical-radical coupling of carboxylic acid-derived radicals with organometallic reagents represents a powerful method for carbon-carbon bond formation. Recent advances have demonstrated the direct coupling of carboxylic acids with organoboron compounds through radical-radical cross-coupling mechanisms [24].

This transformation involves the generation of alkyl radicals from carboxylic acids through decarboxylation, followed by coupling with organoboron-derived radicals. The reaction requires careful control of the radical generation and coupling steps to achieve high selectivity and yield [24].

Intramolecular Radical Cyclization

Intramolecular radical cyclization reactions can be employed to construct cyclic derivatives from appropriately functionalized 5-phenylhexanoic acid derivatives. These reactions typically involve the generation of a radical center that can undergo intramolecular addition to a pendant unsaturated group [14].

The cyclization selectivity follows Baldwin's rules, with 5-exo and 6-exo cyclizations being favored over their endo counterparts. The presence of the phenyl group can influence the cyclization through electronic and steric effects, potentially altering the normal selectivity patterns [15].

Mechanistic Considerations

The radical-mediated transformations of 5-phenylhexanoic acid are characterized by several key mechanistic features:

- Radical Generation: The initial formation of radicals typically requires activation through photocatalysis, electrochemical oxidation, or chemical oxidants

- Radical Stability: The benzylic stabilization provided by the phenyl group influences the reactivity and selectivity of radical intermediates

- Reaction Selectivity: The regioselectivity and chemoselectivity of radical reactions are governed by thermodynamic and kinetic factors, including radical stability and reaction rates

- Functional Group Tolerance: Radical reactions generally exhibit excellent functional group tolerance, allowing for the transformation of complex substrates